N-Acetyl-D-alanine

Übersicht

Beschreibung

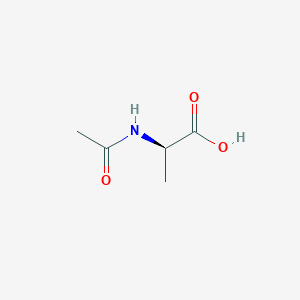

N-Acetyl-D-alanine is an organic compound with the molecular formula C5H9NO3. It is a derivative of D-alanine, where the amino group is acetylated. This compound is known for its role in various biochemical processes and its applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-D-alanine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: In industrial settings, enzymatic methods are often preferred due to their higher specificity and environmentally friendly nature. Enzymatic synthesis involves the use of acetyltransferase enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine . This method is advantageous as it operates under mild conditions and produces fewer by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-D-alanine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to D-alanine and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: It can be oxidized by reactive oxygen species, leading to the formation of hydroxylated derivatives.

Substitution: The acetyl group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Reactive oxygen species such as hydroxyl radicals.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Hydrolysis: D-alanine and acetic acid.

Oxidation: Hydroxylated derivatives.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-D-alanine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Acetyl-D-alanine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for D-aminoacylase, which catalyzes the hydrolysis of the acetyl group, leading to the formation of D-alanine . This interaction is crucial in the study of enzyme specificity and function. Additionally, its binding to vancomycin’s aglycon pocket highlights its role in antibiotic research .

Vergleich Mit ähnlichen Verbindungen

- N-acetyl-L-alanine

- N-acetyl-L-methionine

- N-acetyl-L-tyrosine

- N-acetyl-L-cysteine

N-Acetyl-D-alanine stands out due to its specific interactions with D-aminoacylase and its role in antibiotic research, making it a unique and valuable compound in scientific studies.

Biologische Aktivität

N-Acetyl-D-alanine (NADA) is a derivative of D-alanine, which has garnered attention in various biological studies due to its potential roles in cellular processes and interactions. This article explores the biological activity of NADA, highlighting its effects on oxidative stress, immune responses, and potential applications in medical research.

This compound has the chemical formula CHNO and is classified as an amino acid derivative. Its structure consists of an acetyl group attached to the nitrogen of D-alanine, which influences its biochemical properties and interactions with other molecules.

1. Oxidative Stress and Cellular Response

NADA has been shown to influence oxidative stress within cells, particularly in the context of nuclear activity. A study demonstrated that when NADA was added to HeLa cells transfected with a nuclear-targeted D-amino acid oxidase (DAAO), there was a significant increase in reactive oxygen species (ROS) production. This oxidative stress led to modifications in the nuclear thiol pool, indicating that NADA can alter redox states within the nucleus and affect signaling pathways such as NF-kappaB activity .

2. Immune System Modulation

Recent research has indicated that N-acetyl-L-alanine (a related compound) can dysregulate immune responses, particularly in the context of HIV infection. In studies involving human natural killer (NK) cells, treatment with N-acetyl-L-alanine resulted in reduced respiratory parameters and glycolytic activity in NK cells exposed to Mycobacterium tuberculosis. This suggests that elevated levels of alanine derivatives may induce quiescent phenotypes in immune cells, potentially impairing their function .

3. Role in Bacterial Detection

NADA's structural similarity to D-amino acids allows it to be utilized in detecting bacterial infections. Research has focused on using D-alanine derivatives as radiotracers for positron emission tomography (PET). These tracers accumulate preferentially in living bacteria due to their incorporation into peptidoglycan structures, making them useful for distinguishing between living microorganisms and sterile inflammation .

Case Study 1: Oxidative Stress Induction

In a controlled laboratory setting, HeLa cells were treated with NADA alongside a nuclear-targeted DAAO. The results showed a twofold increase in ROS production compared to untreated controls. The study highlighted the susceptibility of nuclear glutathione (GSH) to oxidation under these conditions, suggesting that NADA can significantly modulate oxidative stress responses within cellular compartments .

Case Study 2: Immune Response Alteration

In HIV-positive patients, elevated levels of N-acetyl-L-alanine were associated with impaired NK cell functionality. The metabolic flux assays indicated significant reductions in ATP production and glycolytic capacity when NK cells were treated with alanine derivatives. This finding underscores the potential implications of amino acid metabolism on immune responses during viral infections .

Data Tables

Eigenschaften

IUPAC Name |

2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-69-1, 19436-52-3, 97-69-8 | |

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Acetyl-D-alanine interact with Vancomycin, and what are the downstream effects?

A: this compound acts as a competitive agent for the aglycone pocket of vancomycin, a glycopeptide antibiotic. [] This interaction stems from this compound's structural similarity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, the natural target of vancomycin. [, ] By competing for this binding site, this compound can interfere with vancomycin's ability to inhibit bacterial cell wall synthesis. []

Q2: Can you provide details about the use of this compound in chiral separation techniques?

A: this compound plays a crucial role in understanding the enantioselective properties of chiral stationary phases (CSPs) like those containing vancomycin or teicoplanin aglycone. [, ] Researchers utilize it as a competing agent in displacement studies. By adding this compound to the mobile phase during chromatography, scientists can observe how it influences the retention of other chiral molecules, such as dansyl amino acids or 4-aryl-3,4-dihydropyrimidin-2(1H)-one ester derivatives. [, ] These studies provide insights into the enantioselective binding mechanisms of the CSP, helping to optimize chiral separations.

Q3: How does the presence of this compound affect the activity of D-amino acid oxidase (DAAO)?

A: this compound serves as a substrate for D-amino acid oxidase (DAAO). [] When this compound is added to cells expressing DAAO, the enzyme catalyzes its oxidation, leading to an increase in reactive oxygen species (ROS) production, particularly within the cell nucleus. [] This localized oxidative stress can impact various cellular processes, including the redox state of glutathione and the activity of transcription factors like NF-κB. []

Q4: Are there any applications of this compound in biocatalytic reactions?

A: Yes, this compound methyl ester is a key component in the kinetic resolution of N-Acetyl-DL-alanine methyl ester. [] This process utilizes immobilized Escherichia coli cells expressing an esterase from Bacillus cereus, which exhibits high stereoselectivity for the hydrolysis of the L-enantiomer. [] This enzymatic resolution allows for the efficient production of enantiomerically pure this compound methyl ester, a valuable chiral building block in various industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.